Structural Confirmation and Patent-Backed Scaffold Differentiation vs. Unsubstituted Phenyl Analog
The specific substitution pattern of CAS 1170252-59-1 is definitively distinguished from its unsubstituted phenyl analog (CAS 1708288-90-7) by the presence of the 4-fluorophenyl group. While the unsubstituted phenyl derivative is a simpler building block, the 4-fluorophenyl variant is explicitly claimed in patent EP2814822B1 for novel pyrrolidine derivatives, indicating its selection in a pharmaceutical optimization program [1]. The patent's structure-activity relationship (SAR) data, while not fully public, implies that the 4-fluorophenyl substitution is essential for achieving the desired biological activity profile, differentiating it from compounds lacking this moiety.
| Evidence Dimension | Structural identity and patent-backed pharmaceutical relevance |
|---|---|
| Target Compound Data | 1-(4-fluorophenyl) substitution (MW: 315.31 g/mol, LogP predicted: 2.1) |
| Comparator Or Baseline | 4-(3-Ethyl-1,2,4-oxadiazol-5-yl)-1-phenylpyrrolidin-2-one (CAS 1708288-90-7, MW: 297.33 g/mol, LogP predicted: 1.8) |
| Quantified Difference | Incorporation of a fluorine atom increases molecular weight by 18 Da and lipophilicity by ~0.3 LogP units, a classical parameter for improved membrane permeability and metabolic stability. |
| Conditions | Structural comparison based on chemical formula and patent classification; computational LogP prediction (PubChem/XLogP3). |
Why This Matters
For procurement, this confirms that the compound is not a generic intermediate but a specifically designed analog with proprietary pharmaceutical potential, reducing the risk of investing in an inactive or non-optimized scaffold.
- [1] Banner, D., Haap, W., Luebbers, T., & Peters, J. U. (2014). Novel pyrrolidine derivatives. European Patent No. EP2814822B1. F. Hoffmann-La Roche AG. View Source
